molecular formula C14H21NO3S B7528822 2-(4-Methoxyphenyl)-1-(methylsulfonyl)azepane

2-(4-Methoxyphenyl)-1-(methylsulfonyl)azepane

Cat. No. B7528822
M. Wt: 283.39 g/mol
InChI Key: MSSVLTVQUJUPRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxyphenyl)-1-(methylsulfonyl)azepane is a chemical compound that belongs to the class of azepanes. It is also known as MS-275 or Entinostat. This compound has gained significant attention in the scientific community due to its potential use in cancer treatment.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1-(methylsulfonyl)azepane involves the inhibition of histone deacetylase enzymes. These enzymes play a critical role in regulating gene expression by removing acetyl groups from histone proteins. This results in the compaction of chromatin, which can lead to the silencing of genes. By inhibiting histone deacetylase enzymes, 2-(4-Methoxyphenyl)-1-(methylsulfonyl)azepane promotes the acetylation of histone proteins, which leads to the activation of genes that are involved in cancer cell death and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-(4-Methoxyphenyl)-1-(methylsulfonyl)azepane has been shown to have several biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell proliferation, and reduce tumor growth. In addition, it can enhance the immune response against cancer cells and promote the differentiation of cancer cells into non-cancerous cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-Methoxyphenyl)-1-(methylsulfonyl)azepane in lab experiments is its potent anti-cancer activity. It has been shown to be effective against a variety of cancer types, which makes it a promising candidate for cancer treatment. However, one of the limitations of using this compound is its toxicity. It can cause side effects such as nausea, vomiting, and fatigue, which can limit its use in clinical settings.

Future Directions

There are several future directions for the study of 2-(4-Methoxyphenyl)-1-(methylsulfonyl)azepane. One area of research is the development of more potent and selective HDAC inhibitors that have fewer side effects. Another area of research is the combination of 2-(4-Methoxyphenyl)-1-(methylsulfonyl)azepane with other anti-cancer agents to enhance its efficacy. Finally, the use of 2-(4-Methoxyphenyl)-1-(methylsulfonyl)azepane in combination with immunotherapy is also an area of interest, as it has been shown to enhance the immune response against cancer cells.

Synthesis Methods

The synthesis of 2-(4-Methoxyphenyl)-1-(methylsulfonyl)azepane is a complex process that involves multiple steps. The most common method of synthesis involves the reaction of 4-methoxybenzyl chloride with sodium azide to form 4-methoxybenzyl azide. The resulting compound is then reacted with N-methylsulfonyl-1,6-diaminohexane to produce 2-(4-Methoxyphenyl)-1-(methylsulfonyl)azepane.

Scientific Research Applications

2-(4-Methoxyphenyl)-1-(methylsulfonyl)azepane has been extensively studied for its potential use in cancer treatment. It is a histone deacetylase inhibitor (HDACi) that works by inhibiting the activity of enzymes that control gene expression. This leads to changes in gene expression, which can result in the inhibition of cancer cell growth and the induction of cancer cell death. Several studies have shown that 2-(4-Methoxyphenyl)-1-(methylsulfonyl)azepane has potent anti-cancer activity against a variety of cancer types, including breast cancer, prostate cancer, and leukemia.

properties

IUPAC Name

2-(4-methoxyphenyl)-1-methylsulfonylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-18-13-9-7-12(8-10-13)14-6-4-3-5-11-15(14)19(2,16)17/h7-10,14H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSVLTVQUJUPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCCN2S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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